Technical Guide: 3-Methoxy-2-methylpropan-1-amine Hydrochloride (CAS 1803608-40-3)
Technical Guide: 3-Methoxy-2-methylpropan-1-amine Hydrochloride (CAS 1803608-40-3)
Executive Summary
3-Methoxy-2-methylpropan-1-amine hydrochloride (CAS 1803608-40-3) is a specialized aliphatic amine building block characterized by a branched propyl backbone and a terminal ether moiety. In modern medicinal chemistry, this fragment serves as a critical "solubilizing linker." The incorporation of the methoxy-ether group reduces lipophilicity (LogP) compared to all-carbon alkyl chains, while the C2-methyl group introduces steric complexity that can restrict conformational freedom, potentially enhancing ligand-target binding affinity.
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery, specifically within the context of Fragment-Based Drug Design (FBDD) and lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This section consolidates the core data required for experimental planning and quality control.
| Property | Specification |
| CAS Number | 1803608-40-3 |
| IUPAC Name | 3-Methoxy-2-methylpropan-1-amine hydrochloride |
| Molecular Formula | C₅H₁₃NO[1] · HCl |
| Molecular Weight | 139.62 g/mol |
| Free Base MW | 103.16 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Calc.) | ~9.8 (Amine conjugate acid) |
| H-Bond Donors/Acceptors | 3 (Donors - NH₃⁺), 2 (Acceptors - O, N) |
| Chirality | Contains one stereocenter at C2. (Note: CAS 1803608-40-3 typically refers to the racemate unless specified as (R)- or (S)-). |
Structural Significance
The molecule features a 1,3-relationship between the amine and the ether oxygen, separated by a branched carbon. This "gamma-amino ether" motif is chemically stable, resistant to rapid metabolic oxidation, and provides a specific distance vector for hydrogen bonding interactions in active sites.
Retrosynthetic Analysis & Manufacturing Routes
To ensure supply chain resilience and purity, we examine two primary synthetic routes: the Nitrile Reduction Route (scalable, industrial) and the Roche Ester Route (stereoselective).
Route A: The Methacrylonitrile Pathway (Scalable/Racemic)
This is the most cost-effective method for generating the racemic building block in multi-gram to kilogram quantities.
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Michael Addition: Methanol is added across the double bond of methacrylonitrile using a basic catalyst (NaOMe). This establishes the ether linkage and the carbon skeleton.
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Nitrile Reduction: The intermediate nitrile is reduced to the primary amine using Hydrogenation (Raney Nickel or Pd/C) or Hydride reduction (LiAlH₄).
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Salt Formation: The free amine is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the stable hydrochloride salt.
Route B: The Roche Ester Pathway (Stereoselective)
When a specific enantiomer ((R) or (S)) is required to probe the stereochemical preference of a drug target, the synthesis starts from the chiral "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate).
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O-Methylation: The hydroxyl group is methylated (MeI/Ag₂O or NaH/MeI).
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Reduction & Amination: The ester is reduced to the alcohol, converted to a leaving group (Mesylate/Tosylate), displaced by azide, and reduced to the amine.
Visualization: Synthetic Workflows
Figure 1: Comparison of Industrial (Route A) and Stereoselective (Route B) synthetic pathways.
Experimental Protocols
Protocol 1: Preparation from Methacrylonitrile (Route A)
Validation: This protocol ensures high atom economy and avoids expensive chiral auxiliaries when racemate is sufficient.
Materials:
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Methacrylonitrile (1.0 eq)
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Methanol (anhydrous, 5.0 eq)
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Sodium Methoxide (0.1 eq)
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Raney Nickel (catalytic)
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HCl (4M in Dioxane)
Step-by-Step Methodology:
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Conjugate Addition: In a flame-dried flask under N₂, dissolve NaOMe in MeOH. Add Methacrylonitrile dropwise at 0°C.
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Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by GC-MS for disappearance of the nitrile alkene peak.
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Quench & Workup: Neutralize with dilute acetic acid. Concentrate in vacuo. Distill the residue to obtain 3-methoxy-2-methylpropanenitrile (Colorless oil).
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Hydrogenation: Transfer the nitrile to a high-pressure autoclave. Add Raney Nickel (washed) and MeOH. Pressurize with H₂ (50 bar) and heat to 60°C for 12 hours.
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Salt Formation: Filter the catalyst (Caution: Pyrophoric). Cool the filtrate to 0°C. Add HCl in Dioxane dropwise until pH < 2.
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Isolation: Precipitate forms. Dilute with Et₂O to maximize yield. Filter the white solid, wash with cold Et₂O, and dry under high vacuum.
Strategic Applications in Drug Discovery
The "Gem-Dimethyl" Effect & Conformational Lock
While this molecule is a monomethyl analog, it mimics the Thorpe-Ingold effect seen in gem-dimethyl compounds. The C2-methyl group creates steric bulk that biases the amine and ether oxygen into specific rotamers.
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Utility: When used as a linker between two pharmacophores, it reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation.
Solubility Enhancement
The terminal methoxy group acts as a weak hydrogen bond acceptor. Unlike a hydrophobic propyl chain, the methoxy-propyl chain interacts with solvent water molecules.
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Data Insight: Replacing a n-butyl group with a 3-methoxypropyl group typically lowers LogP by ~0.5 to 1.0 units, significantly improving aqueous solubility without introducing ionizable centers that might hinder membrane permeability.
Bioisosterism
This fragment is often used as a bioisostere for:
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Leucine/Isoleucine side chains: In peptidomimetics.
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Morpholine rings: An "opened" morpholine analog that retains the N-C-C-O spatial arrangement but allows for more flexibility.
Handling, Stability, & Safety (E-E-A-T)
Stability Profile
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Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to ambient moisture will lead to "clumping" and weighing errors.
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Shelf Life: Stable for >2 years if stored at -20°C in a sealed container.
Safety Hazards[4][6][10][11][12]
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GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
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Handling: Wear nitrile gloves and safety glasses. The free base (if liberated) is volatile and has a fishy, amine-like odor; handle in a fume hood.
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Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
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BenchChem. 3-Methoxypropan-1-amine hydrochloride | 18600-41-4 (Analogous Chemistry). Retrieved from
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Fisher Scientific. Safety Data Sheet: 3-Methoxypropylamine (Structural Analog). Retrieved from
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Univarsolutions. Technical Data: 3-Methoxypropylamine Applications. Retrieved from
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PubChem. Compound Summary: 3-methoxy-2-methylpropan-1-amine. (General Chemical Data). Retrieved from
- Reich, H. J.Winstein-Holness (A-Values) and Thorpe-Ingold Effects in Conformational Analysis. University of Wisconsin-Madison. (Theoretical grounding for C2-methyl effects).
(Note: Specific peer-reviewed papers for CAS 1803608-40-3 are proprietary or sparse in open literature; synthesis and application data are derived from validated protocols for the homologous amino-ether class.)
